molecular formula C16H14ClNO3 B371395 4-ethoxybenzaldehyde O-(4-chlorobenzoyl)oxime CAS No. 297150-20-0

4-ethoxybenzaldehyde O-(4-chlorobenzoyl)oxime

Cat. No.: B371395
CAS No.: 297150-20-0
M. Wt: 303.74g/mol
InChI Key: WBZNHKNWWOMFKZ-WOJGMQOQSA-N
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Description

4-ethoxybenzaldehyde O-(4-chlorobenzoyl)oxime is a chemical compound with the molecular formula C16H14ClNO3 and a molecular weight of 303.74 g/mol . This compound is characterized by the presence of an ethoxy group attached to a benzaldehyde moiety, which is further linked to a chlorobenzoyl oxime group. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

The synthesis of 4-ethoxybenzaldehyde O-(4-chlorobenzoyl)oxime typically involves the reaction of 4-ethoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as pyridine to yield the final product . The reaction conditions often require controlled temperatures and anhydrous solvents to ensure high yield and purity.

Chemical Reactions Analysis

4-ethoxybenzaldehyde O-(4-chlorobenzoyl)oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The ethoxy and chlorobenzoyl groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-ethoxybenzaldehyde O-(4-chlorobenzoyl)oxime has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-ethoxybenzaldehyde O-(4-chlorobenzoyl)oxime involves its interaction with specific molecular targets, such as enzymes and receptors. The oxime group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

4-ethoxybenzaldehyde O-(4-chlorobenzoyl)oxime can be compared with similar compounds such as:

    4-ethoxybenzaldehyde oxime: Lacks the chlorobenzoyl group, resulting in different chemical properties and reactivity.

    4-chlorobenzoyl oxime: Lacks the ethoxybenzaldehyde moiety, affecting its overall structure and applications.

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in the individual components.

Properties

IUPAC Name

[(E)-(4-ethoxyphenyl)methylideneamino] 4-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3/c1-2-20-15-9-3-12(4-10-15)11-18-21-16(19)13-5-7-14(17)8-6-13/h3-11H,2H2,1H3/b18-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBZNHKNWWOMFKZ-WOJGMQOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=NOC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/OC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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